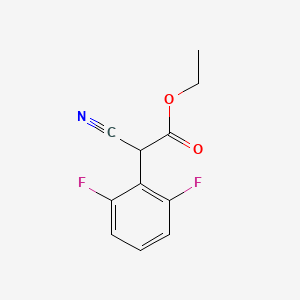

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-(2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRUFDCUSRATQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572020 | |

| Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202000-98-4 | |

| Record name | Ethyl cyano(2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-cyano-2-(2,6-difluorophenyl)acetate typically involves the alkylation or condensation of ethyl cyanoacetate with a 2,6-difluorophenyl-containing electrophile or aldehyde. The key step is the formation of the carbon-carbon bond between the cyanoacetate and the aromatic moiety, often via Knoevenagel condensation or nucleophilic substitution.

Preparation via Knoevenagel Condensation

Ethyl cyanoacetate is reacted with 2,6-difluorobenzaldehyde under basic conditions to form ethyl 2-cyano-2-(2,6-difluorophenyl)acrylate intermediates, which can be subsequently reduced or modified to yield the target compound.

The reaction typically uses organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine.

Solvent: Polar aprotic solvents (e.g., dimethylformamide) or alcohols.

Temperature: Ambient to reflux (25–90°C), depending on the solvent and base.

Time: Several hours (3–5 h) to ensure completion.

A study on cascade reactions involving ethyl cyanoacetate showed that Knoevenagel condensation with aldehydes proceeds efficiently under mild conditions, forming intermediates useful for further transformations.

The reaction is sensitive to base choice; DBU was effective in related cyanoacetate condensations but sometimes led to incomplete conversion or side products, indicating the need for optimization.

Alkylation of Ethyl Cyanoacetate with 2,6-Difluorophenyl Halides

Alkylation of ethyl cyanoacetate with 2,6-difluorophenyl halides (e.g., bromides or chlorides) in the presence of a strong base leads directly to this compound.

Suitable bases include sodium hydride, potassium carbonate, or sodium hydroxide.

Solvent: Polar solvents such as dimethylformamide, water, or alcohols (e.g., isopropyl alcohol).

Temperature: Elevated temperatures (60–130°C) to drive the reaction to completion.

Time: 1–5 hours, often with reflux.

A process involving ethyl 2-cyanoacetate reacting with alkyl halides in the presence of bases like potassium carbonate and potassium iodide at reflux (~120–130°C) yielded cyanoacetate derivatives with moderate yields (~49%) and purities around 85% by HPLC.

The reaction mixture is often cooled and subjected to phase separation and extraction to isolate the product.

Use of Diluent and Solvent Systems

Diluent choice affects the reaction rate and purity. Preferred diluents include linear or branched alcohols with 4 carbon atoms (e.g., isopropyl alcohol).

Alcohol solvents facilitate reflux and aid in crystallization of intermediates.

Reactions are typically performed under reflux for 3–5 hours, followed by controlled cooling to precipitate the product.

Temperature Profile and Reaction Monitoring

The reaction temperature is critical for yield and impurity control.

For condensation reactions, temperatures around 70–90°C are preferred, with the most efficient yields at 85–90°C.

Gradual temperature increases during hydrazine hydrate reactions or alkylations help avoid unwanted side products.

Reaction completion is monitored by TLC or HPLC.

Representative Data Table of Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | Ethyl cyanoacetate + 2,6-difluorophenyl halide or aldehyde | Base varies depending on method |

| Base | Sodium hydride, potassium carbonate, triethylamine, DBU | Choice affects yield and purity |

| Solvent/Diluent | Isopropyl alcohol, DMF, water | Alcohols preferred for condensation |

| Temperature | 60–130°C | Reflux conditions common |

| Reaction time | 1–5 hours | Longer times for complete conversion |

| Yield | 40–85% (varies by method) | Purity typically >85% by HPLC |

| Work-up | Cooling, filtration, extraction | Phase separation and purification steps |

Summary of Preparation Methodologies

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel Condensation | Ethyl cyanoacetate + 2,6-difluorobenzaldehyde + base (DBU/TEA) | Mild conditions, good selectivity | Possible side reactions with DBU |

| Alkylation with Aryl Halides | Ethyl cyanoacetate + 2,6-difluorophenyl bromide + K2CO3, KI | Direct formation, scalable | Moderate yields, requires high temp |

| Esterification and Subsequent Modification | Ethyl cyanoacetate esters reacted with morpholine and triethylorthoformate | Can yield intermediates for further elaboration | Multi-step, longer process |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

Hydrolysis: Aqueous acid or base.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Major Products

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-cyano-2-(2,6-difluorophenyl)acetic acid.

Reduction: 2-amino-2-(2,6-difluorophenyl)acetate.

Scientific Research Applications

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its structural features.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it is used to synthesize, potentially involving interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-cyano-3,3-diphenylacrylate

- Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

Uniqueness

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific synthetic applications and potential pharmaceutical development.

Biological Activity

Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 225.19 g/mol. The compound features a cyano group (–C≡N) and an ester functional group (–COO–) connected to a difluorophenyl moiety, specifically a 2,6-difluorophenyl group. Its structural attributes contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its electrophilic nature due to the cyano group. This allows it to react with nucleophiles in biological systems, influencing various enzymatic pathways. The difluorophenyl group enhances the compound's binding affinity to specific proteins or enzymes, which can modulate their activity and function.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX). These enzymes are critical in inflammatory processes, making this compound a candidate for anti-inflammatory therapies .

- Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro and in vivo, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the difluorophenyl group can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophilic groups | Increases cytotoxicity against cancer cells |

| Substitution at para position | Requires smaller substituents for optimal activity |

| Alteration of cyano group | Affects electrophilicity and interaction with nucleophiles |

Case Studies

- Inhibition of COX Enzymes : A study investigated the inhibitory effects of various cyano-substituted compounds on COX enzymes. This compound demonstrated significant inhibition, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic effects of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate analogs against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced potency against MDA-MB-231 cells, with IC50 values ranging from 2.43 to 7.84 μM .

- Neuroprotective Studies : Research on neuroinflammatory models showed that derivatives of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate exhibited protective effects against neuronal damage induced by inflammatory mediators .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyano-2-(2,6-difluorophenyl)acetate, and what reaction conditions optimize yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Condensation : Reacting 2,6-difluorophenyl precursors (e.g., 2,6-difluorobenzaldehyde) with cyanoacetate derivatives under basic conditions to form intermediates like hydrazones .

Cyclization or Functionalization : Using catalysts (e.g., K₂CO₃) in polar solvents (DMF or ethanol) at 50–60°C to promote ring closure or esterification .

Purification : Recrystallization from DMF/ethanol mixtures or column chromatography to achieve >95% purity .

Q. Critical Parameters :

- Temperature control (50–60°C prevents side reactions).

- Solvent choice (DMF enhances cyclization; ethyl acetate aids in extraction).

- Catalysts (K₂CO₃ improves reaction rates).

- Scaling with continuous flow reactors enhances reproducibility in industrial settings .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyano and ester groups, while ¹⁹F NMR identifies fluorine substituent positions .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related compounds like (Z)-Ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₉F₂NO₂: 241.06 g/mol).

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for interaction studies .

Advanced Questions

Q. How can conflicting data on reaction yields with electron-withdrawing substituents be resolved?

Answer: Contradictions often arise from:

Q. Methodological Solutions :

- Systematic Variation : Test substituents (e.g., Cl, NO₂) under standardized conditions.

- Mechanistic Probes : Use kinetic isotope effects or Hammett plots to identify rate-limiting steps.

- Computational Analysis : DFT models simulate transition states to explain yield disparities (e.g., para-substituents lowering activation energy) .

Q. What strategies validate the bioactivity of this compound against enzymatic targets?

Answer:

- Molecular Docking : Use crystal structures (e.g., PDB IDs) or homology models to predict binding to kinases or proteases. Fluorine atoms often enhance binding via halogen bonds .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based).

- Metabolite Profiling : LC-MS identifies degradation products (e.g., cyano group hydrolysis) in biological matrices .

- Comparative Studies : Analogues with varied fluorine positions (e.g., 2,4-difluoro vs. 2,6-difluoro) isolate structural contributors to activity .

Q. How does the compound’s stability influence experimental design in long-term studies?

Answer: Key Stability Factors :

- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation.

- Hydrolysis Risk : The cyano and ester groups are prone to hydrolysis in aqueous buffers; use anhydrous solvents for stock solutions .

- Temperature : -20°C storage minimizes thermal degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.